molecular formula C15H14F3NO4 B14105308 Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid

Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid

Cat. No.: B14105308
M. Wt: 329.27 g/mol
InChI Key: ZTGSSAPOWVFJQB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C15H14F3NO4. This compound is often used in research settings, particularly in the field of proteomics. It is known for its unique structure, which includes an ethyl ester group, an aminophenyl group, and a trifluoroacetic acid moiety.

Preparation Methods

The synthesis of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its use in various reactions.

Comparison with Similar Compounds

Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can be compared with similar compounds such as:

    Ethyl pent-4-ynoate: Lacks the aminophenyl and trifluoroacetic acid groups, making it less versatile in certain reactions.

    Ethyl (2E)-5-(3-aminophenyl)-2-penten-4-ynoate: Similar structure but without the trifluoroacetic acid moiety, affecting its stability and solubility.

The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7)

InChI Key

ZTGSSAPOWVFJQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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